molecular formula C15H15N3O3 B4693106 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide

3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide

Cat. No. B4693106
M. Wt: 285.30 g/mol
InChI Key: SCPRNISWTCVUBC-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-31398, and it has been studied extensively for its ability to inhibit the function of the p53 tumor suppressor protein. In

Mechanism of Action

CP-31398 inhibits the function of mutant p53 by binding to its core domain and inducing a conformational change. This conformational change leads to the restoration of the DNA binding activity of mutant p53, leading to the activation of downstream target genes involved in cell cycle arrest and apoptosis. CP-31398 has also been shown to interact with other proteins involved in the p53 pathway, such as Mdm2 and p300, leading to the activation of p53-dependent pathways.
Biochemical and Physiological Effects
CP-31398 has been shown to have a range of biochemical and physiological effects. In cancer cells, CP-31398 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, CP-31398 has been shown to protect against oxidative stress and reduce the accumulation of amyloid beta peptides, leading to the potential treatment of neurodegenerative diseases. CP-31398 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CP-31398 has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. CP-31398 has also been extensively studied, and its mechanism of action is well understood. However, CP-31398 has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous systems. CP-31398 also has low bioavailability, making it difficult to use in vivo.

Future Directions

There are several future directions for the study of CP-31398. One potential direction is the development of more potent analogs of CP-31398 with improved solubility and bioavailability. Another direction is the study of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiotherapy. CP-31398 could also be studied for its potential applications in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the study of CP-31398 could be expanded to include the study of its effects on other proteins involved in the p53 pathway, such as p63 and p73.

Scientific Research Applications

CP-31398 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the function of the p53 tumor suppressor protein, which is frequently mutated in various types of cancer. CP-31398 has been shown to restore the function of mutant p53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. CP-31398 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta peptides.

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c16-8-11(15(20)18-12-3-4-12)7-10-1-5-13(6-2-10)21-9-14(17)19/h1-2,5-7,12H,3-4,9H2,(H2,17,19)(H,18,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPRNISWTCVUBC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide
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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide
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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide
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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide
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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide
Reactant of Route 6
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3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide

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